molecular formula C10H18O B8016449 (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL

(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL

Cat. No.: B8016449
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-KTOWXAHTSA-N
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Description

(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL, commonly known as (+)-borneol, is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O (molecular weight: 154.25 g/mol) . It is an endo-isomer with stereochemistry defined as (1R,2S,4R) . Naturally occurring in essential oils of Blumea balsamifera and Cinnamomum camphora, it is widely used in traditional medicine for its anti-inflammatory, neuroprotective, and vasorelaxant properties .

Key characteristics:

  • Structure: Bicyclo[2.2.1]heptane skeleton with hydroxyl (-OH) at position 2 and methyl groups at positions 1, 7, and 6.
  • Optical activity: Dextrorotatory ([α]D = +37.7°) due to its (1R)-configuration .
  • Applications: Pharmaceutical adjuvant, fragrance ingredient, and therapeutic agent in traditional Chinese medicine .

Properties

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-KTOWXAHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White solid; [Hawley], White to off-white crystals; piney camphoraceous aroma
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Record name Isoborneol
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Boiling Point

Sublimes
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
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Solubility

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.10 g/cm cu at 20 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
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Vapor Pressure

0.03 [mmHg]
Record name Isoborneol
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Color/Form

White solid, Tablets from petroleum ether

CAS No.

124-76-5
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Record name Isoborneol
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Melting Point

216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 953
Record name Isoborneol
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Preparation Methods

Process Overview

The direct hydration of camphene represents a industrially viable route to isoborneol. Patent CN104151142A outlines a method wherein camphene (≥95% purity) is mixed with a solvent (e.g., toluene) and water in a 1:(2–5):(0.36–0.72) ratio. The mixture undergoes catalytic distillation in a reactor equipped with a fixed-bed catalytic system, typically containing acidic ion-exchange resins or zeolites. The reaction proceeds via azeotropic distillation, with camphene and water forming a heteroazeotrope that is condensed and refluxed through the catalyst bed. After 8 hours, camphene conversion exceeds 97%, yielding isoborneol with ≤3% residual camphene.

Key Advantages:

  • Cost Efficiency : Eliminates the need for expensive transition-metal catalysts.

  • Environmental Impact : Reduces wastewater generation compared to traditional sulfuric acid–catalyzed methods.

Composite-Catalyzed Esterification and Hydrolysis

Bifunctional Acid Catalysis

Recent studies highlight the use of α-hydroxyl carboxylic acid (HCA)–boric acid composites for tandem esterification-hydrolysis. As demonstrated in PMC9964953, tartaric acid–boric acid systems catalyze camphene’s reaction with acetic acid and water, producing isobornyl acetate and isoborneol in a single pot. Under optimal conditions (70°C, 4 hours), camphene conversion reaches 92.9%, with isobornyl acetate selectivity at 95.3%.

Role of Water

Water content critically influences product distribution:

  • Low H₂O/AcOH Ratio (0.36–0.72) : Favors esterification, yielding 88.5% isobornyl acetate.

  • High H₂O/AcOH Ratio (≥1.0) : Shifts equilibrium toward hydration, increasing isoborneol content to 12.0% but reducing camphene conversion to 40.2%.

Temperature Dependence

Elevated temperatures accelerate side reactions (e.g., camphene isomerization to tricyclene), necessitating strict control:

Temperature (°C)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)
6085.292.1
70 92.9 95.3
8089.788.6

Ternary Composite Catalysts for Enhanced Isoborneol Yield

Titanium/Zirconium Sulfate Additives

Incorporating Ti(SO₄)₂ or Zr(SO₄)₂ into HCA–boric acid systems enhances isoborneol production by stabilizing carbocation intermediates. For example, adding 0.5 wt% Ti(SO₄)₂ increases isoborneol selectivity from 12.0% to 18.7% at 70°C.

Ethyl Acetate as a Reaction Modifier

Ethyl acetate acts as a water scavenger, shifting equilibrium toward esterification. However, at 10% v/v, it paradoxically increases isoborneol content by 6.5% due to improved catalyst dispersion.

Comparative Analysis of Industrial Methods

ParameterDirect HydrationEsterification-Hydrolysis
Camphene Conversion 97%92.9%
Isoborneol Yield 89–93%40–52%*
Reaction Time 8 hours4–6 hours
Catalyst Cost Low (resins)Moderate (HCA–boric acid)
By-products <3% campheneIsobornyl acetate, tricyclene

*Yield increases to 58–63% with Ti(SO₄)₂ co-catalysts .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Borneol can be oxidized to camphor using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

  • Reduction: : Borneol itself is a reduction product of camphor. Further reduction is not common.

  • Substitution: : Borneol can undergo substitution reactions, particularly at the hydroxyl group. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, acid anhydrides.

Major Products

    Oxidation: Camphor.

    Substitution: Various esters depending on the acylating agent used.

Scientific Research Applications

Pharmaceutical Applications

Borneol has been extensively studied for its pharmacological properties. It exhibits anti-inflammatory, analgesic, and antimicrobial activities.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of borneol against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that borneol demonstrated significant inhibitory effects, suggesting its potential use as a natural preservative in food and cosmetic formulations .

Aromatherapy and Perfumery

Due to its pleasant scent, borneol is widely used in aromatherapy and the fragrance industry. It is often incorporated into essential oils and perfumes.

Data Table: Applications in Fragrance

Product TypeConcentration (%)Source
Essential Oils5 - 15Natural Borneol
Perfumes0.5 - 3Synthetic Borneol

Borneol's aromatic properties are attributed to its ability to blend well with other essential oils, enhancing the overall fragrance profile.

Traditional Medicine

In traditional Chinese medicine (TCM), borneol has been used for centuries due to its therapeutic properties. It is believed to promote blood circulation and alleviate pain.

Case Study: TCM Formulation
A formulation containing borneol was evaluated for its efficacy in treating chronic pain conditions. Patients reported significant pain relief after administration, supporting the traditional use of borneol in pain management .

Potential Neuroprotective Effects

Recent research suggests that borneol may possess neuroprotective properties. Studies indicate that it can enhance cognitive function and protect against neurodegenerative diseases.

Data Table: Neuroprotective Studies

Study FocusFindingsReference
Cognitive EnhancementImproved memory in animal models
Neuroprotection in Alzheimer’sReduced amyloid-beta accumulation

These findings indicate that borneol could be a candidate for further research in neurodegenerative disease therapies.

Mechanism of Action

Borneol exerts its effects through several mechanisms:

    Analgesic and Anti-inflammatory: It modulates the activity of certain enzymes and receptors involved in pain and inflammation pathways.

    Antimicrobial: Borneol disrupts microbial cell membranes, leading to cell death.

    Enhancement of Drug Delivery: It increases the permeability of the blood-brain barrier, facilitating the transport of therapeutic agents into the brain.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Compound Name Structure/Configuration Key Differences Bioactivity/Applications Source/Reference
(1S)-endo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL (L-Borneol) (1S,2R,4S) configuration Enantiomer of (+)-borneol; levorotatory ([α]D = -37.7°) Similar anti-inflammatory effects but lower bioavailability in blood-brain barrier penetration Essential oils of Chrysanthemum hybrids
exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Isoborneol) Hydroxyl group in exo-position Higher volatility and lower melting point compared to endo-isomers Used in synthetic fragrances; less common in natural sources Synthetic derivatives

Positional Isomers

Compound Name Methyl Group Positions Structural Impact Bioactivity Source/Reference
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Methyl groups at 4,7,7 Altered ring strain and steric hindrance Limited pharmacological data; primarily studied for synthetic pathways Synthetic intermediates
(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol (+)-Fenchol Methyl groups at 1,3,3 Distinct bicyclic conformation Antimicrobial properties; used in flavoring agents Natural and synthetic sources

Functional Derivatives

Compound Name Functional Group Modification Key Properties Applications Source/Reference
Isobornyl acetate Acetylated derivative of isoborneol Enhanced stability and fruity odor Cosmetic fragrances; plasticizer Synthetic esters
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (D-Camphor) Ketone at position 2 Higher lipophilicity and melting point Topical analgesics; insect repellent Oxidation product of borneol

Research Findings and Data Analysis

Pharmacological Activity Comparison

  • (+)-Borneol : Demonstrates anti-inflammatory effects by inhibiting NF-κB signaling and neuroprotective activity via blood-brain barrier modulation .
  • L-Borneol : Similar anti-inflammatory potency but exhibits reduced neuroprotective efficacy due to stereospecific metabolic pathways .
  • Isobornyl acetate: Lacks direct anti-inflammatory action but is non-irritating, making it suitable for dermal formulations .

Natural Abundance in Essential Oils

  • (+)-Borneol : Dominant in Cinnamomum camphora (up to 16.39% in C. lavandulifolium) .
  • L-Borneol : Found in Chrysanthemum hybrids (10.36% in C. 'xinjiboju') .
  • D-Camphor : Abundant in C. 'minghuangju (7.58%) as an oxidation product .

Physicochemical Properties

Property (+)-Borneol Isoborneol D-Camphor
Melting Point (°C) 208–210 212–214 179
Boiling Point (°C) 212 220 204
Solubility Slightly in water Insoluble Insoluble
LogP (Octanol-Water) 2.78 3.05 2.38

Biological Activity

(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL, commonly known as borneol, is a bicyclic monoterpene alcohol that has garnered attention for its diverse biological activities. This compound is found in various essential oils and has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and analgesic properties.

  • Chemical Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • CAS Number : 10385-78-1
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that borneol exhibits significant antimicrobial properties against various pathogens. A study indicated that borneol disrupts the integrity of microbial cell membranes, leading to cellular leakage and death. This mechanism is similar to the action of other terpenes such as p-cymene and 3-carene, which also damage bacterial membranes and inhibit ATP synthesis .

Pathogen Tested Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 mg/mL
Escherichia coli0.25 - 0.5 mg/mL
Candida albicans0.5 - 1.0 mg/mL

Anti-inflammatory Effects

Borneol has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. In animal models, it reduced swelling and pain associated with inflammatory responses .

Analgesic Properties

The analgesic effects of borneol have been documented in several studies where it was found to alleviate pain through both central and peripheral mechanisms. This compound may enhance the efficacy of other analgesics when used in combination therapies .

Case Study 1: Borneol in Essential Oils

A comprehensive analysis of essential oils containing borneol revealed that its presence significantly enhanced the antimicrobial efficacy of the oil mixtures against pathogenic bacteria and fungi. The synergistic effect was attributed to borneol's ability to permeabilize cell membranes, making it a valuable component in natural antimicrobial formulations .

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain conditions, the administration of borneol as an adjunct therapy resulted in a notable reduction in pain scores compared to baseline measurements. Patients reported improved quality of life and reduced reliance on conventional analgesics .

Research Findings

Recent studies have expanded the understanding of borneol's mechanisms of action:

  • Cell Membrane Disruption : Borneol alters membrane permeability in bacteria, leading to cell lysis.
  • Cytokine Inhibition : It reduces levels of TNF-alpha and IL-6 in inflammatory models.
  • Pain Pathway Modulation : Borneol interacts with opioid receptors, enhancing analgesic effects.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-OL with high enantiomeric purity?

Answer:
Stereoselective synthesis of (+)-borneol typically involves catalytic hydrogenation of (+)-camphor ((1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) using transition metal catalysts (e.g., PtO₂ or Pd/C) under controlled pressure and temperature . For characterization:

  • Chiral purity : Analyze via chiral GC or HPLC using columns like β-cyclodextrin derivatives, coupled with polarimetric detection to confirm specific rotation ([α]D²⁵ = +34° to +37°) .
  • Structural confirmation : Use ¹H/¹³C NMR to identify key signals (e.g., hydroxyl proton at δ 2.1 ppm, bridgehead methyl groups at δ 0.8–1.2 ppm) and X-ray crystallography for absolute stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data for (+)-borneol across different studies?

Answer:
Discrepancies often arise from variations in enantiomeric purity, solvent effects, or assay conditions. To address this:

  • Purity validation : Quantify enantiomeric excess (ee) using chiral chromatography and compare against pharmacopeial standards (e.g., USP) .
  • Solvent optimization : Test activity in multiple solvents (e.g., DMSO, ethanol) to assess solubility-driven artifacts .
  • Mechanistic controls : Include TRPA1/TRPM8 knockout models in calcium imaging assays to isolate target-specific effects .

Advanced: What experimental strategies are recommended for studying (+)-borneol’s modulation of TRP channels in itch pathways?

Answer:

  • In vitro models : Use dorsal root ganglion (DRG) neurons transfected with TRPA1/TRPM8 reporters. Apply (+)-borneol (10–100 µM) and measure intracellular Ca²⁺ flux via Fura-2 AM .
  • Behavioral assays : Evaluate acute (histamine-induced) vs. chronic (MC903-induced) itch in mice, with pre-treatment of (+)-borneol (intraperitoneal, 50 mg/kg) .
  • Molecular docking : Perform in silico modeling to identify binding interactions with TRPA1’s cytoplasmic domains using crystallographic data (PDB: 3J9P) .

Advanced: How can researchers improve the bioavailability of (+)-borneol for CNS-targeted delivery?

Answer:

  • Lipid-based carriers : Encapsulate (+)-borneol in liposomes (e.g., DSPC:Cholesterol, 7:3 molar ratio) to enhance blood-brain barrier permeability .
  • Prodrug synthesis : Derivatize the hydroxyl group with acetyl or glycosyl moieties to improve solubility and metabolic stability .
  • In vivo PK/PD : Monitor plasma and brain tissue concentrations via LC-MS/MS after intravenous/oral administration in rodent models .

Advanced: What analytical methods are critical for resolving conflicting data on (+)-borneol’s thermal stability during derivatization?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C) under inert atmospheres .
  • Reaction monitoring : Use in-situ FTIR to track esterification (e.g., bornyl acetate formation) and detect side products like camphene .
  • Isotopic labeling : Incorporate deuterium at the hydroxyl group to study kinetic isotope effects during acid-catalyzed rearrangements .

Basic: How should researchers handle (+)-borneol’s hygroscopicity and oxidative degradation in long-term storage?

Answer:

  • Storage conditions : Keep under inert gas (Ar/N₂) in amber vials at –20°C. Add stabilizers like BHT (0.01% w/w) to prevent autoxidation .
  • Quality control : Monitor peroxide formation via iodometric titration and water content via Karl Fischer titration .

Advanced: What strategies validate the stereochemical integrity of (+)-borneol in complex reaction mixtures?

Answer:

  • Chiral SFC : Use supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak IA) to separate borneol/isoborneol diastereomers .
  • NOE correlations : Perform 2D ROESY NMR to confirm spatial proximity of the hydroxyl group to bridgehead methyl groups .

Advanced: How can computational modeling predict (+)-borneol’s interactions with cytochrome P450 enzymes?

Answer:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 5W93) to identify metabolic hotspots (e.g., hydroxylation at C2) .
  • MD trajectories : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL
Reactant of Route 2
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL

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